molecular formula C8H14N2O5 B015973 Diethyl ureidomalonate CAS No. 500880-58-0

Diethyl ureidomalonate

Cat. No.: B015973
CAS No.: 500880-58-0
M. Wt: 218.21 g/mol
InChI Key: HHIQUVWDEJKFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Diethyl ureidomalonate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action for Diethyl ureidomalonate is not fully elucidated .

Safety and Hazards

While specific safety and hazard information for Diethyl ureidomalonate was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

Diethyl ureidomalonate is available for purchase from various suppliers for use in biochemical and proteomics research . Its future applications could depend on the results of ongoing and future research studies.

Preparation Methods

Diethyl ureidomalonate can be synthesized through various methods. One common synthetic route involves the reaction of potassium cyanate with diethyl aminomalonate hydrochloride . The reaction conditions typically include a controlled temperature and the use of solvents like methanol or ethanol. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Diethyl ureidomalonate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

diethyl 2-(carbamoylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIQUVWDEJKFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304366
Record name DIETHYL UREIDOMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500880-58-0
Record name DIETHYL UREIDOMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ureidomalonate
Reactant of Route 2
Reactant of Route 2
Diethyl ureidomalonate
Reactant of Route 3
Reactant of Route 3
Diethyl ureidomalonate
Reactant of Route 4
Reactant of Route 4
Diethyl ureidomalonate
Reactant of Route 5
Reactant of Route 5
Diethyl ureidomalonate
Reactant of Route 6
Diethyl ureidomalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.